molecular formula C7H10O4 B1283353 3-(Ethoxycarbonyl)but-3-enoic acid CAS No. 66261-38-9

3-(Ethoxycarbonyl)but-3-enoic acid

Cat. No.: B1283353
CAS No.: 66261-38-9
M. Wt: 158.15 g/mol
InChI Key: IZUVGRMMRWJVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxycarbonyl)but-3-enoic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Luminescent Molecular Crystals

3-(Ethoxycarbonyl)but-3-enoic acid derivatives have been used in the synthesis of highly stable luminescent molecular crystals. These crystals exhibit stable photoluminescence under ambient conditions for extended periods, demonstrating potential in materials science for photonic applications (Zhestkij et al., 2021).

2. Structural Characterization and Spectroscopy

The compound has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This research provides insights into its structural and electronic properties, which are essential for applications in molecular electronics and material science (Venkatesan et al., 2016).

3. Synthesis of Organic Compounds

It has been used in the synthesis of complex organic compounds such as 1-Carbethoxy-2-Methyl-4-Piperidone. The process involves esterification, Michael addition, Dieckmann condensation, hydrolysis, and decarboxylation, showcasing its versatility in organic synthesis (Zhang Wen-qin, 2009).

4. Nonlinear Optical Activity

The compound's derivatives have been investigated for their nonlinear optical (NLO) activities. This research is significant for developing new materials for photonic and optoelectronic applications (Venkatesan et al., 2016).

5. Complexing Ability in Coordination Chemistry

Derivatives of this compound have been studied for their ability to form complexes with metals like nickel and copper. This property is important for applications in coordination chemistry and metal-organic frameworks (Kudyakova et al., 2009).

6. Synthesis of Polymers

The compound has been used in synthesizing polycarbonates and poly(ester carbonate)s from fatty acid derivatives. This demonstrates its utility in polymer chemistry, especially in creating biobased materials (More et al., 2011).

Safety and Hazards

The safety information for 3-(Ethoxycarbonyl)but-3-enoic acid indicates that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing the dust or mist, to wash thoroughly after handling, and to use only in a well-ventilated area .

Properties

IUPAC Name

3-ethoxycarbonylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUVGRMMRWJVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565407
Record name 3-(Ethoxycarbonyl)but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3377-29-5, 66261-38-9
Record name 3-(Ethoxycarbonyl)-3-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Ethoxycarbonyl)but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)but-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 66261-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(ETHOXYCARBONYL)-3-BUTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5ZX27G5FW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethoxycarbonyl)but-3-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(Ethoxycarbonyl)but-3-enoic acid
Reactant of Route 3
Reactant of Route 3
3-(Ethoxycarbonyl)but-3-enoic acid
Reactant of Route 4
3-(Ethoxycarbonyl)but-3-enoic acid
Reactant of Route 5
3-(Ethoxycarbonyl)but-3-enoic acid
Reactant of Route 6
3-(Ethoxycarbonyl)but-3-enoic acid
Customer
Q & A

Q1: What is the significance of the stereoisomers (E and Z) of the synthesized 4,4-diaryl-3-(ethoxycarbonyl)but-3-enoic acids in this research?

A1: The research paper highlights that the Stobbe condensation reaction used in the synthesis yields a mixture of E and Z isomers of 4,4-diaryl-3-(ethoxycarbonyl)but-3-enoic acids []. While the paper doesn't delve into the specific biological activity differences between these isomers, it acknowledges their presence. This is significant because different stereoisomers can exhibit varying pharmacological profiles, including differences in potency, target interaction, and even toxicity. Further research would be needed to isolate and characterize the individual isomers and assess their specific antimicrobial activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.